Journal Name:Doklady Chemistry
Journal ISSN:0012-5008
IF:0.645
Journal Website:http://link.springer.com/journal/10631
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:77
Publishing Cycle:Monthly
OA or Not:Not
Chemical Modifications Suppress Anharmonic Effects in the Lattice Dynamics of Organic Semiconductors
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-07-05 , DOI: 10.1021/acsmaterialsau.2c00020
The lattice dynamics of organic semiconductors has a significant role in determining their electronic and mechanical properties. A common technique to control these macroscopic properties is to chemically modify the molecular structure. These modifications are known to change the molecular packing, but their effect on the lattice dynamics is relatively unexplored. Therefore, we investigate how chemical modifications to a core [1]benzothieno[3,2-b]benzothiophene (BTBT) semiconducting crystal affect the evolution of the crystal structural dynamics with temperature. Our study combines temperature-dependent polarization-orientation (PO) low-frequency Raman measurements with first-principles calculations and single-crystal X-ray diffraction measurements. We show that chemical modifications can indeed suppress specific expressions of vibrational anharmonicity in the lattice dynamics. Specifically, we detect in BTBT a gradual change in the PO Raman response with temperature, indicating a unique anharmonic expression. This anharmonic expression is suppressed in all examined chemically modified crystals (ditBu-BTBT and diC8-BTBT, diPh-BTBT, and DNTT). In addition, we observe solid–solid phase transitions in the alkyl-modified BTBTs. Our findings indicate that π-conjugated chemical modifications are the most effective in suppressing these anharmonic effects.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-10-17 , DOI: 10.1021/acsmaterialsau.2c00058
Additive manufacturing (AM) is considered one of the leading technologies in the latest industrial revolution, enabling the integration of smart production and information systems. In particular, vat photopolymerization has emerged as a fast growing AM technology creating products in high resolution and speed. Vat photopolymerization predominantly fabricates permanently cross-linked network polymers which complicates efficient recycling of products after use. Recently, covalent adaptable networks (CANs) entered into the realm of AM, offering a promising route to prevent the accumulation of printed plastics as waste material. Due to the self-healing and recycling capabilities facilitated by their dynamic covalent bonds, CANs permit the repair and reprocessing of fractured parts, and the design of recycled inks for cyclic 3D printing. These advances will promote the role of AM in the transition toward a circular plastics economy.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsmaterialsau.3c00022
Donor-doped melilite materials with interstitial oxygen defects in the structure are good oxide ion conductors with negligible electronic conduction and show great potential in the ceramic electrolyte of intermediate-temperature solid oxide fuel cells (IT-SOFC). However, the parent melilite-structured materials with stoichiometric oxygen are usually insulators. Herein, we reported high and pure oxide ion conduction in the parent K2ZnV2O7 material with a melilite-related structure, e.g., ∼1.14 × 10–3 S/cm at 600 °C, which is comparable to that of the state-of-the-art yttrial-stabilized ZrO2 applied in practical fuel cells. Neutron diffraction data revealed the interesting thermally induced formation of oxygen vacancies at elevated temperatures, which triggered the transformation of the material from electronically conducting to purely and highly oxide ion-conducting. The VO4 tetrahedron with non-bridging terminal oxygen in K2ZnV2O7 was proved to be the key structural factor for transporting oxygen vacancies. The molecular dynamic simulation based on the interatomic potential approach revealed that long-range oxide ion diffusion was achieved by breaking and re-forming the 5-fold MO4 (M = Zn and V) tetrahedral rings. These findings enriched our knowledge of melilite and melilite-related materials, and creating oxygen vacancies in a melilite-related material may be a new strategy for developing novel oxide ion conductors.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-05-23 , DOI: 10.1021/acsmaterialsau.3c00020
The interactions between heterogeneous cell populations play important roles in dictating various cell behaviors. Cell–cell contact mediates communication through the exchange of signaling molecules, electrical coupling, and direct membrane-linked ligand–receptor interactions. In vitro culturing of multiple cell types with control over their specific arrangement is difficult, especially in three-dimensional (3D) systems. While techniques that allow one to control the arrangement of cells and direct contact between different cell types have been developed that expand upon simple co-culture methods, specific control over heterojunctions that form between cells is not easily accomplished with current methods, such as 3D cell-printing. In this article, DNA-mediated cell interactions are combined with cell-compatible photolithographic approaches to control cell assembly. Specifically, cells are coated with oligonucleotides containing DNA nucleobases that are protected with photocleavable moieties; this coating facilitated light-controlled cell assembly when these cells were mixed with cells coated with complementary oligonucleotides. By combining this technology with digital micromirror devices mounted on a microscope, selective activation of specific cell populations for interactions with other cells was achieved. Importantly, this technique is rapid and uses non-UV light sources. Taken together, this technique opens new pathways for on-demand programming of complex cell structures.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-09-30 , DOI: 10.1021/acsmaterialsau.2c00055
We report a series of adamantane-functionalized azobenzenes that store photon and thermal energy via reversible photoisomerization in the solid state for molecular solar thermal (MOST) energy storage. The adamantane unit serves as a 3D molecular separator that enables the spatial separation of azobenzene groups and results in their facile switching even in the crystalline phase. Upon isomerization, the phase transition from crystalline to amorphous solid occurs and contributes to additional energy storage. The exclusively solid-state MOST compounds with solid–solid phase transition overcome a major challenge of solid–liquid phase transition materials that require encapsulation for practical applications.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-09-09 , DOI: 10.1021/acsmaterialsau.2c00031
The quest for clean energy conversion has become one of the most important efforts for tackling the greenhouse effect for a sustainable environment. This involves energy-scavenging processes like photovoltaics and catalysis, which have been manifested using the solar spectrum. For high-efficiency and durable conversion processes, the search for the low-cost, stable, and environment-friendly functional materials is elusive. In the field of solar cells and catalysis, double perovskite oxides (DPOs) have emerged as potential candidates in recent years. Through compositional tuning and band gap engineering, a plethora of materials are being developed for pertinent applications in this field of energy. Oxide perovskites possess the advantage of a high carrier lifetime compared to that with halide perovskites, which can be beneficial for energy applications. In this perspective, we have presented theoretical investigations focusing on the different types of double perovskite oxides based on the composition space in a systematic manner. Corresponding electronic and optical properties are discussed along with a future outlook on the novel routes to find efficient members in this family.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-11-07 , DOI: 10.1021/acsmaterialsau.2c00051
Over the past several years, significant advances have been made in the development of high-surface-area porous cages. Despite this, relatively little work has been done to explore their use for the storage of hydrogen and other gases. To address this knowledge gap, we explored hydrogen storage across 20 porous cages of a variety of structure types. Trends across various structure types are discussed in some detail, with adsorption sites for a subset of the materials contextualized using powder neutron diffraction data for structurally related metal–organic framework (MOF) pores. Of the studied materials, the carbazole-based octahedral cages, M12(cdc)12 (M = Cr2+, Mo2+; cdc2– = carbazole-dicarboxylic acid), performed the best, with a 1 bar, 77 K hydrogen uptake of 9.26 mmol/g (13.9 g/L) for M = Cr2+.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-12-14 , DOI: 10.1021/acsmaterialsau.2c00062
The present study aims at investigating the performance of Friedel–Crafts acylation of phenols and acyl chlorides over the PTA@MIL-53 (Fe) catalyst (phosphotungstic acid encapsulated in MIL-53 (Fe) via the one-pot method) under ultrasound irradiation. PTA@MIL-53 (Fe) was synthesized using ultrasound irradiation at ambient temperature and pressure. Moreover, X-ray diffraction, energy-dispersive X-ray, Fourier transform infrared, scanning electron microscopy, N2 physisorption, and inductively coupled plasma optical emission spectrometry characterization analyses were performed to characterize the prepared composite. The reactions took place under an ultrasonic environment at ambient temperature and pressure. The obtained results reveal that the synthesized catalyst is efficient in an ultrasound irradiation environment for Friedel–Crafts reactions. The regeneration experiments indicated no significant change in the catalyst performance even after being reused for five times. Furthermore, the response surface methodology was applied to find the relationships between some specific variables and para-hydroxy acetophenone yield as a response. Finally, the results were validated with the experimental data, with which the model results were in good agreement.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2023-04-26 , DOI: 10.1021/acsmaterialsau.3c00008
In a globally aging society, synthetic bone blocks are in increasing demand. An ideal synthetic bone block fuses early with bone and is replaced with new bone at a suitable speed while withstanding the weight load. Herein, we report carbonate apatite honeycomb (HC) blocks with superior mechanical strength, osteoconductivity, and bioresorbability compared to a clinically used synthetic porous block (control block). Three types of HC blocks were fabricated via the debinding of HC green bodies at 600, 650, and 700 °C and subsequent phosphatization, designated as HC-600, HC-650, and HC-700, respectively. The macropores in these HC blocks uniaxially penetrated the blocks, whereas those in the control block were not interconnected. Consequently, the HC blocks exhibited higher open macroporosities (18%–20%) than the control block (2.3%). In contrast, the microporosity of the control block (46.4%) was higher than those of the HC blocks (19%–30%). The compressive strengths of the HC-600, HC-650, HC-700, and control blocks were 24.7, 43.7, 103.8, and 38.9 MPa, respectively. The HC and control blocks were implanted into load-bearing segmental bone defects of rabbit ulnae. Uniaxial HC macropores enabled faster bone ingrowth than the poorly interconnected macropores in the control block. Microporosity in the HC blocks affected bone formation and osteoclastic resorption over a period of 24 weeks. The resorption of HC-650 corresponded to new bone formation; therefore, new bone with strength equal to that of the original bone bridged the separated bones. Thus, the HC blocks achieved the reconstruction of segmental bone defects while withstanding the weight load. The findings of this study contribute to the design and development of synthetic bone blocks for reconstructing segmental defects.
Doklady Chemistry ( IF 0.645 ) Pub Date: 2022-11-10 , DOI: 10.1021/acsmaterialsau.2c00060
The high-voltage LiNi0.5Mn1.5O4 (LNMO) spinel cathode material offers high energy density storage capabilities without the use of costly Co that is prevalent in other Li-ion battery chemistries (e.g., LiNixMnyCozO2 (NMC)). Unfortunately, LNMO-containing batteries suffer from poor cycling performance because of the intrinsically coupled processes of electrolyte oxidation and transition metal dissolution that occurs at high voltage. In this work, we use operando electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) spectroscopies to demonstrate that transition metal dissolution in LNMO is tightly coupled to HF formation (and thus, electrolyte oxidation reactions as detected with operando and in situ solution NMR), indicative of an acid-driven disproportionation reaction that occurs during delithiation (i.e., battery charging). Leveraging the temporal resolution (s-min) of magnetic resonance, we find that the LNMO particles accelerate the rate of LiPF6 decomposition and subsequent Mn2+ dissolution, possibly due to the acidic nature of terminal Mn-OH groups. X-ray photoemission electron microscopy (XPEEM) provides surface-sensitive and localized X-ray absorption spectroscopy (XAS) measurements, in addition to X-ray photoelectron spectroscopy (XPS), that indicate disproportionation is enabled by surface reconstruction upon charging, which leads to surface Mn3+ sites on the LNMO particle surface that can disproportionate into Mn2+(dissolved) and Mn4+(s). During discharge of the battery, we observe high quantities of metal fluorides (in particular, MnF2) in the cathode electrolyte interphase (CEI) on LNMO as well as the conductive carbon additives in the composite. Electronic conductivity measurements indicate that the MnF2 decreases film conductivity by threefold compared to LiF, suggesting that this CEI component may impede both the ionic and electronic properties of the cathode. Ultimately, to prevent transition metal dissolution and the associated side reactions in spinel-type cathodes (particularly those that operate at high voltages like LNMO), the use of electrolytes that offer improved anodic stability and prevent acid byproducts will likely be necessary.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.30 | 16 | Science Citation Index Science Citation Index Expanded | Not |
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